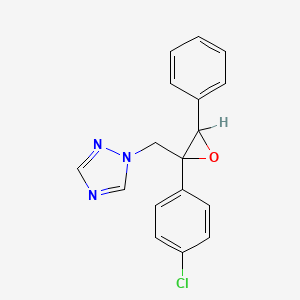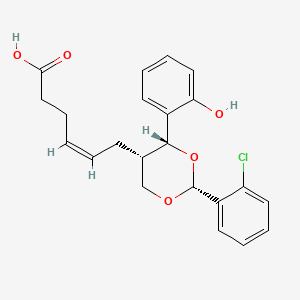
6-(2-(2-Chlorophenyl-4-hydroxyphenyl)-1,3-dioxan-5-yl)hexenoic acid
Overview
Description
Mechanism of Action
ICI 192605 exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in platelet aggregation and vasoconstriction. By blocking this receptor, ICI 192605 inhibits platelet aggregation and reverses vasoconstriction induced by thromboxane A2 and prostaglandin D2 . The molecular targets include the thromboxane A2 receptor and associated signaling pathways.
Biochemical Analysis
Biochemical Properties
ICI 192605 plays a significant role in biochemical reactions, particularly those involving the thromboxane A2 receptor . It interacts with this receptor, blocking its activity and thereby inhibiting platelet aggregation . The nature of these interactions is antagonistic, with ICI 192605 preventing the receptor from exerting its typical effects .
Cellular Effects
In terms of cellular effects, ICI 192605 has been shown to reverse vasoconstriction induced by inhibition of NO production by L-NEMA, which leads to an increase in TXA2 release . This suggests that it may have a significant impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ICI 192605 involves its binding to the thromboxane A2 receptor, thereby preventing the receptor from interacting with its natural ligands . This can lead to changes in gene expression and cellular function, as the thromboxane A2 receptor is involved in a variety of cellular processes .
Temporal Effects in Laboratory Settings
Given its role as a receptor antagonist, it is likely that its effects would be observed shortly after administration and would persist for as long as the compound remains in the system .
Metabolic Pathways
Given its role as a thromboxane A2 receptor antagonist, it is likely that it is involved in the metabolism of thromboxane A2 and related compounds .
Transport and Distribution
Given its hydrophobic nature, it is likely that it is able to freely diffuse across cell membranes .
Subcellular Localization
Given its role as a receptor antagonist, it is likely that it is found in the vicinity of the cell membrane, where the thromboxane A2 receptor is located .
Preparation Methods
The synthesis of ICI 192605 involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for ICI 192605 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
ICI 192605 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in ICI 192605.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ICI 192605 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of thromboxane A2 receptor antagonism and the effects on platelet aggregation.
Biology: The compound is used in biological studies to understand the role of thromboxane A2 in various physiological processes.
Medicine: ICI 192605 is investigated for its potential therapeutic applications in conditions involving excessive platelet aggregation and vasoconstriction.
Industry: The compound is used in the development of new drugs targeting thromboxane A2 receptors.
Comparison with Similar Compounds
ICI 192605 is unique due to its potent antagonistic effects on the thromboxane A2 receptor. Similar compounds include:
Ridogrel: Another thromboxane A2 receptor antagonist with similar applications.
IC 261: A compound with similar receptor antagonistic properties.
IC 87201: Another thromboxane A2 receptor antagonist used in similar research applications.
These compounds share similar mechanisms of action but may differ in their potency, specificity, and pharmacokinetic properties.
properties
IUPAC Name |
(Z)-6-[(2R,4R,5S)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClO5/c23-18-11-6-4-9-16(18)22-27-14-15(8-2-1-3-13-20(25)26)21(28-22)17-10-5-7-12-19(17)24/h1-2,4-7,9-12,15,21-22,24H,3,8,13-14H2,(H,25,26)/b2-1-/t15-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUIENZXNGAHQI-YGPRPMEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)CC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)C/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026087 | |
| Record name | (Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117621-64-4 | |
| Record name | rel-(4Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]-4-hexenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117621-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ICI 192605 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117621644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-6-[(2R,4R,5S)-2-(2-Chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117621-64-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICI-192605 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ9418XA31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ICI 192605 interact with its target, the thromboxane A2 receptor?
A1: ICI 192605 acts as a competitive antagonist at the thromboxane prostanoid (TP) receptor, specifically targeting the TP receptor subtype. [, , , , , , , , , , , , ] It binds to the receptor, preventing the binding of thromboxane A2 (TxA2), a potent vasoconstrictor and platelet aggregator. [, , , , , , , , , , , , ] This competitive inhibition effectively blocks the downstream effects of TxA2, including vasoconstriction, platelet aggregation, and airway hyperreactivity. [, , , , , , , , , , , , ]
Q2: What are the downstream effects of ICI 192605 in different biological systems?
A2: By antagonizing TP receptors, ICI 192605 demonstrates various effects:
- Vascular Smooth Muscle: Inhibition of TxA2-mediated vasoconstriction, leading to vasodilation and potentially improved blood flow in specific vascular beds. [, , , , , , , , , , , , ]
- Platelets: Reduction of TxA2-induced platelet aggregation, potentially contributing to antithrombotic effects. [, , , , , , , , , , , , ]
- Airways: Attenuation of TxA2-mediated bronchoconstriction and potentially reduced airway hyperresponsiveness. [, , , , , , , , , , , , ]
Q3: What is the molecular formula and weight of ICI 192605?
A3: The molecular formula of ICI 192605 is C22H23ClO4, and its molecular weight is 386.86 g/mol. [, ]
Q4: Is there any available spectroscopic data on ICI 192605?
A4: While specific spectroscopic data was not detailed within the provided research articles, standard characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy would have been employed to confirm the structure and purity of ICI 192605 during its synthesis and characterization.
Q5: What is known about the material compatibility and stability of ICI 192605?
A5: The provided research focuses primarily on the pharmacological effects of ICI 192605. While information regarding material compatibility and stability under various conditions is limited within these studies, researchers likely considered these factors during experimental design and drug formulation for in vivo studies.
Q6: How does modifying the structure of ICI 192605 influence its activity?
A6: Research on structural analogs of ICI 192605 reveals key structural features essential for its activity:
- 1,3-Dioxane ring: This moiety appears crucial for binding to the TP receptor, as evidenced by the activity of similar compounds containing this structure. [, ]
- Side Chain Length: Modifications to the length of the side chain attached to the dioxane ring can affect potency. For example, shortening the chain from a heptenoic acid to a hexenoic acid did not significantly alter TP receptor antagonist potency. []
- Substituents: The presence and position of substituents on the aromatic rings can influence interactions with the TP receptor and, consequently, the compound's potency and selectivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




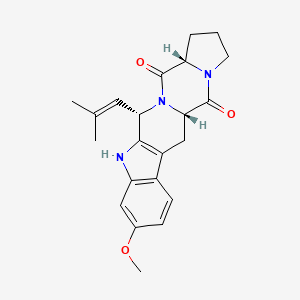
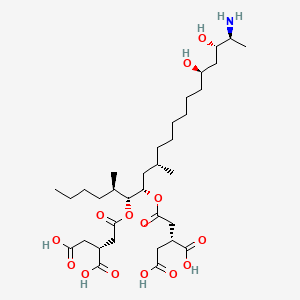
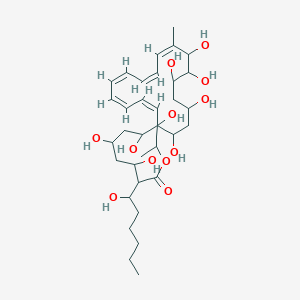

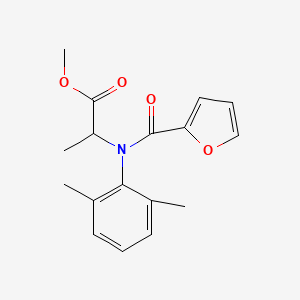
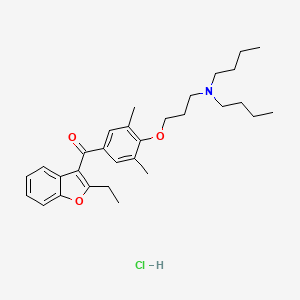
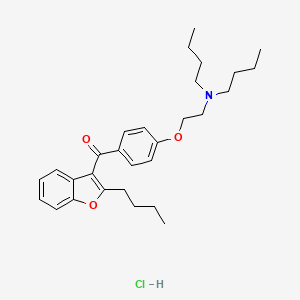




![methyl (2S)-2-[2,6-dimethyl-N-(1,2-oxazole-5-carbonyl)anilino]propanoate](/img/structure/B1674204.png)
